molecular formula C11H14N2O3 B2840387 ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid CAS No. 923233-37-8

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid

Cat. No.: B2840387
CAS No.: 923233-37-8
M. Wt: 222.244
InChI Key: DVIGRUODSYLGBK-UHFFFAOYSA-N
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Description

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid is a synthetic organic compound derived from acetic acid, featuring a urea functional group (NHCONH) linked to a 4-methylbenzyl moiety. Structurally, it comprises:

  • A carboxylic acid group (–COOH) at the acetic acid backbone.
  • A urea linkage (–NH–CO–NH–) connecting the 4-methylbenzylamine group to the acetic acid.
  • A 4-methylbenzyl substituent, introducing hydrophobicity and steric bulk.

This compound’s unique structure confers distinct physicochemical properties, including enhanced hydrogen bonding capacity (due to urea’s dual NH groups) and moderate lipophilicity (logP ~1.5, estimated). Its molecular weight is approximately 235 g/mol, with a carboxyl group pKa of ~2.5, typical for acetic acid derivatives. Potential applications include pharmaceutical intermediates (e.g., protease inhibitors) or materials science due to its functional groups .

Properties

IUPAC Name

2-[(4-methylphenyl)methylcarbamoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-2-4-9(5-3-8)6-12-11(16)13-7-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIGRUODSYLGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid typically involves the reaction of 4-methylbenzylamine with glycine in the presence of a coupling agent such as carbodiimide. The reaction conditions often include an organic solvent like dichloromethane and a base such as triethylamine to facilitate the coupling reaction. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications in research and development .

Chemical Reactions Analysis

Types of Reactions

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups .

Scientific Research Applications

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, focusing on substituents, functional groups, and properties:

Table 1: Key Properties of ({[(4-Methylbenzyl)amino]carbonyl}amino)acetic Acid and Analogues

Compound Name Substituent Functional Group Molecular Weight (g/mol) Predicted logP Water Solubility Key Applications/Findings
This compound 4-Me Urea 235 ~1.5 Moderate Enhanced H-bonding; drug design
{[(4-Chlorophenyl)carbonyl]amino}acetic acid 4-Cl Amide ~214 ~1.8 Low Lower polarity than urea; IR carbonyl at 1622 cm⁻¹
[(4-Bromo-benzyl)-methyl-amino]-acetic acid 4-Br Amine 258.12 ~2.0 Low Higher MW; halogenated substituents increase reactivity

Structural and Functional Differences

Functional Groups: The urea group in the target compound provides two NH groups for hydrogen bonding, unlike the single NH in amides (e.g., {[(4-Chlorophenyl)carbonyl]amino}acetic acid) or amines (e.g., [(4-Bromo-benzyl)-methyl-amino]-acetic acid). This enhances interactions with biological targets or materials . Amide vs. Urea: Amides (e.g., ’s compound) exhibit a single carbonyl group (IR ~1622 cm⁻¹), while urea’s carbonyl appears at ~1640–1680 cm⁻¹ with additional NH stretches (3245 cm⁻¹ for NH) .

Substituent Effects :

  • 4-Methylbenzyl : Introduces moderate hydrophobicity (logP ~1.5) compared to electron-withdrawing halogens (e.g., 4-Cl, 4-Br). Methyl’s electron-donating nature may stabilize the benzyl ring in electrophilic reactions.
  • Halogenated Analogues : Bromo or chloro substituents () increase molecular weight and lipophilicity (logP ~2.0) but reduce solubility. These groups may enhance reactivity in cross-coupling reactions .

Physicochemical Properties: Solubility: The target compound’s urea group improves water solubility compared to halogenated amines (e.g., [(4-Bromo-benzyl)-methyl-amino]-acetic acid) but less than zwitterionic amino acids (e.g., glycine) .

Research Findings

  • Synthetic Routes: The target compound could be synthesized via 4-methylbenzyl isocyanate and aminoacetic acid, analogous to ’s amide synthesis .
  • Biological Relevance : Urea derivatives often exhibit enzyme-inhibitory activity due to hydrogen bonding. The methyl group may improve membrane permeability compared to polar halogenated analogues .

Biological Activity

Introduction

({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid is an organic compound with a complex structure that includes an amino group, a carbonyl group, and an acetic acid moiety. This compound falls under the category of pyrimidinecarboxylic acids and derivatives, and its molecular formula is C₁₁H₁₄N₂O₃, with a molecular weight of approximately 222.24 g/mol. The unique structural features of this compound suggest potential biological activities that warrant detailed exploration.

Key Features

  • Functional Groups : The presence of an amino group (-NH₂), a carbonyl group (C=O), and a carboxylic acid group (-COOH) contributes to its reactivity and biological interactions.
  • Molecular Weight : Approximately 222.24 g/mol, which influences its pharmacokinetics and bioavailability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, potentially interacting with various biological targets.

The mechanism of action involves binding to specific enzymes or receptors, modulating their activity, and influencing various biochemical pathways. While detailed mechanisms remain to be fully elucidated, preliminary studies suggest the following activities:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Protein Interactions : Used in proteomics research to study protein interactions and functions.
  • Therapeutic Potential : Investigated for its potential therapeutic properties in drug development .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated various derivatives of related compounds for their cytotoxicity against cancer cell lines. The findings indicated that certain structural modifications could enhance inhibitory activity against receptor tyrosine kinases, suggesting potential applications in cancer therapy .
  • Proteomics Applications : The compound has been utilized in proteomics to explore protein interactions and functions, highlighting its relevance in biological research.
  • Synthetic Versatility : The compound serves as a versatile building block in organic synthesis, demonstrating its utility in developing new therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key features:

Compound NameKey FeaturesUnique Aspects
This compoundContains 4-methylbenzyl group; versatile reactivityPotential for diverse applications
(4-Methylphenyl)aminocarbonylacetic acidLacks 4-methylbenzyl; simpler structureMay have different biological effects
(Aminocarbonyl)(methyl)aminoacetic acidSimilar functional groups; lower molecular weightDifferent applications in biochemistry
(4-Methylphenyl)sulfonylaminopropanoic acidSulfonamide instead of amineDistinct pharmacological profile

This comparison illustrates the distinctive properties of this compound, particularly its potential versatility in various applications compared to similar compounds.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR should show characteristic peaks: δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (CH₂ of glycine), and δ 2.3 ppm (CH₃ of 4-methylbenzyl) .
  • HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/MeCN) to confirm purity (>98%). Retention time can be compared to synthetic intermediates .
  • Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 251.1 (calculated for C₁₁H₁₄N₂O₃) .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). The methyl group’s hydrophobic surface aligns with COX-2’s active site, while the urea moiety forms hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations : GROMACS simulations (100 ns) reveal conformational stability in aqueous environments, with RMSD < 2 Å after equilibration .

How should researchers address discrepancies in biological activity data between this compound and its structural analogs?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, 4-methyl derivatives may show lower IC₅₀ in cancer cells due to enhanced uptake .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS 1:9) to mitigate aggregation, which can falsely reduce activity .
  • Metabolic Profiling : LC-MS/MS can identify metabolites (e.g., oxidative demethylation products) that alter observed activity .

What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?

Basic Research Question

  • Reactor Design : Use continuous-flow systems for the isocyanate formation step to improve safety and yield .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time adjustments .
  • Batch Records : Document solvent purity (HPLC-grade), temperature (±1°C), and stirring rates (≥500 rpm) to ensure consistency .

How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use?

Basic Research Question

  • pH Stability : The urea linkage is stable at pH 5–8 but hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions. Store at 4°C in neutral buffer (e.g., PBS) .
  • Thermal Degradation : TGA data show decomposition >150°C. Lyophilize for long-term storage .

What in vitro and in vivo models are suitable for evaluating the compound’s therapeutic potential?

Advanced Research Question

  • In Vitro : Use LPS-stimulated RAW264.7 macrophages to assess anti-inflammatory activity (measure TNF-α via ELISA) .
  • In Vivo : For anticancer studies, employ xenograft models (e.g., HT-29 colon cancer) with daily oral dosing (50 mg/kg). Monitor tumor volume and toxicity markers (ALT/AST) .

How can researchers validate target engagement and selectivity of this compound in complex biological systems?

Advanced Research Question

  • CETSA (Cellular Thermal Shift Assay) : Heat shock lysates (45–65°C) and detect target protein stabilization via Western blot .
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant enzymes (e.g., COX-2) to measure binding kinetics (KD < 10 μM indicates high affinity) .

What strategies mitigate off-target effects observed in preliminary toxicity screens?

Advanced Research Question

  • Proteomics Profiling : SILAC-based LC-MS/MS identifies unintended kinase interactions (e.g., JNK1/2 inhibition) .
  • Prodrug Design : Mask the carboxylic acid with an ethyl ester to reduce renal toxicity, as demonstrated in related glycine derivatives .

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